molecular formula C16H32N4O6S4 B12766245 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(2-(sulfothio)ethyl)-, dihydroxide, bis(inner salt) CAS No. 111854-42-3

3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(2-(sulfothio)ethyl)-, dihydroxide, bis(inner salt)

Cat. No.: B12766245
CAS No.: 111854-42-3
M. Wt: 504.7 g/mol
InChI Key: OMASQOFREJDMSA-UHFFFAOYSA-N
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Description

3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(2-(sulfothio)ethyl)-, dihydroxide, bis(inner salt): is a complex organic compound with a unique structure characterized by its diaza-diazoniadispiro core and sulfothioethyl groups. This compound is known for its diverse applications in various scientific fields due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,12-Diaza-6,9-diazoniadispiro(5252)hexadecane, 3,12-bis(2-(sulfothio)ethyl)-, dihydroxide, bis(inner salt) involves multiple steps, starting with the formation of the diaza-diazoniadispiro core This is typically achieved through a series of condensation reactions involving appropriate amines and aldehydes under controlled conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfothioethyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the diaza-diazoniadispiro core, potentially leading to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions are common, especially involving the sulfothioethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(2-(sulfothio)ethyl)-, dihydroxide, bis(inner salt) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biological effects. The sulfothioethyl groups play a crucial role in its reactivity, allowing it to interact with enzymes and proteins. The diaza-diazoniadispiro core contributes to its stability and ability to form complexes with metal ions, which can be crucial in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-bromo-1-oxopropyl)-
  • 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(1-oxo-3-(sulfothio)propyl)-

Uniqueness

Compared to similar compounds, 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(2-(sulfothio)ethyl)-, dihydroxide, bis(inner salt) stands out due to its specific sulfothioethyl groups, which impart unique chemical reactivity and biological activity. This makes it particularly valuable in applications where these properties are advantageous.

Properties

CAS No.

111854-42-3

Molecular Formula

C16H32N4O6S4

Molecular Weight

504.7 g/mol

IUPAC Name

3,12-bis(2-sulfonatosulfanylethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecane

InChI

InChI=1S/C16H32N4O6S4/c21-29(22,23)27-15-5-17-1-7-19(8-2-17)11-13-20(14-12-19)9-3-18(4-10-20)6-16-28-30(24,25)26/h1-16H2

InChI Key

OMASQOFREJDMSA-UHFFFAOYSA-N

Canonical SMILES

C1C[N+]2(CCN1CCSS(=O)(=O)[O-])CC[N+]3(CCN(CC3)CCSS(=O)(=O)[O-])CC2

Origin of Product

United States

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